molecular formula C7H9F3O2 B2680703 (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol CAS No. 2228462-50-6

(2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol

Cat. No.: B2680703
CAS No.: 2228462-50-6
M. Wt: 182.142
InChI Key: KJPKFERYVCFXTH-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol is a fluorinated dihydropyran derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the pyran ring and a hydroxymethyl (-CH₂OH) substituent. The trifluoromethyl group imparts high electronegativity and metabolic stability, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

[6-(trifluoromethyl)-2,5-dihydropyran-6-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)6(5-11)3-1-2-4-12-6/h1-2,11H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPKFERYVCFXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCOC1(CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under mild conditions using reagents such as trifluoromethyl iodide and a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the recovery and recycling of reagents, such as boronic acids, can be employed to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)aldehyde or (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)carboxylic acid .

Scientific Research Applications

(2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects: Trifluoromethyl vs. Methyl

  • (2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanol (CID 10534676) Molecular Formula: C₇H₁₂O₂ Key Differences: The methyl group (-CH₃) at the 2-position reduces electronegativity compared to -CF₃. Structural Impact: Lower lipophilicity (logP ~1.2 estimated) and higher susceptibility to oxidative metabolism compared to the trifluoromethyl analog. Applications: Less likely to exhibit enhanced pharmacokinetic stability compared to fluorinated analogs .
  • Target Compound (CF₃ analog) Molecular Formula: C₇H₉F₃O₂ (estimated) Key Differences: The -CF₃ group increases electron-withdrawing effects, enhancing resistance to enzymatic degradation.

Ring System Variations: Pyran vs. Thiazole

  • [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol Molecular Formula: C₁₁H₈F₃NOS Key Differences: A thiazole ring replaces the dihydropyran system. The -CF₃ group is on a phenyl ring rather than the heterocycle. Physical Properties: Melting point = 107°C; purity >97% (HPLC).

Chain Length and Functional Group Modifications

  • 2-(Tetrahydro-2H-pyran-3-yl)ethanol Molecular Formula: C₇H₁₄O₂ Key Differences: Ethanol (-CH₂CH₂OH) chain instead of methanol (-CH₂OH).

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Key Substituent Melting Point (°C) logP (Estimated)
(2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol C₇H₉F₃O₂ -CF₃, -CH₂OH N/A ~2.1
(2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanol C₇H₁₂O₂ -CH₃, -CH₂OH N/A ~1.2
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol C₁₁H₈F₃NOS -CF₃ (phenyl), -CH₂OH 107 ~2.8
2-(Tetrahydro-2H-pyran-3-yl)ethanol C₇H₁₄O₂ -CH₂CH₂OH N/A ~0.9

Biological Activity

The compound (2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol (CAS Number: 137964335) is a fluorinated organic compound with potential biological activities. Its unique trifluoromethyl group and pyran structure suggest interesting interactions with biological systems, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

  • Molecular Formula : C7H9F3O2
  • Molecular Weight : 182.14 g/mol
  • Structure : The compound features a pyran ring with a trifluoromethyl group and a hydroxymethyl substituent.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various compounds structurally related to this compound. While specific data for this compound is limited, related compounds exhibit significant antibacterial effects.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 µg/mL
Compound BS. aureus30 µg/mL
Compound CK. pneumoniae25 µg/mL

These findings indicate that modifications around the pyran structure can enhance antibacterial activity, suggesting that this compound may also possess similar properties.

Antifungal Activity

Antifungal activity has been noted in compounds containing similar structural motifs. In vitro studies have shown that certain derivatives of dihydropyrans exhibit potent antifungal effects against various strains.

CompoundTarget FungiMIC (µg/mL)
Compound DCandida albicans20
Compound EAspergillus niger15

While direct studies on this compound are scarce, the presence of the trifluoromethyl group can enhance lipophilicity and membrane penetration, potentially increasing antifungal activity.

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For instance, studies on fluorinated pyran derivatives have shown promising results against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Compound FMCF-7 (breast cancer)5.0
Compound GA549 (lung cancer)4.5

In these studies, compounds similar to this compound demonstrated significant cytotoxicity, indicating that this compound may also exhibit anticancer properties.

Case Studies

  • Antibacterial Screening : A study evaluated a series of pyran derivatives for their antibacterial efficacy against E. coli and S. aureus. The results indicated that modifications to the trifluoromethyl group could enhance activity significantly.
  • Antifungal Assays : In vitro assays conducted on pyran derivatives showed effective inhibition of Candida species, suggesting that the structural features of this compound could be beneficial in developing antifungal agents.
  • Cytotoxicity Testing : Research on structurally similar compounds revealed IC50 values in the low micromolar range against various cancer cell lines, highlighting the potential for further exploration of this compound as an anticancer agent.

Q & A

Q. What are the established synthetic routes for (2-(Trifluoromethyl)-3,6-dihydro-2H-pyran-2-yl)methanol?

The compound is typically synthesized via a one-pot method under mild conditions. For example, substituted dihydropyran derivatives can be prepared by reacting substituted benzaldehydes with allyl compounds in the presence of DMSO, followed by reduction using lithium aluminum hydride (LiAlH₄) to yield the methanol derivative. This approach minimizes side reactions and improves yield (up to 91% in related trifluoromethylpyran syntheses) .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C, ¹⁹F) to confirm the trifluoromethyl group and dihydropyran ring structure.
  • HPLC (retention time analysis) and GC for purity assessment (e.g., >98% purity in similar compounds).
  • X-ray crystallography to resolve stereochemistry in crystalline derivatives .

Q. How is the trifluoromethyl group introduced during synthesis?

The trifluoromethyl group is often incorporated via nucleophilic trifluoromethylation using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) or electrophilic sources (e.g., CF₃I). Reaction conditions (40–45°C in methanol) and stoichiometric control (2.2-fold excess) are critical to avoid side products .

Advanced Research Questions

Q. How does the electronic effect of the trifluoromethyl group influence nucleophilic substitution reactions?

The strong electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks. However, steric hindrance from the bulky CF₃ group can reduce reactivity in crowded environments. Computational studies (e.g., DFT) are recommended to model transition states and optimize reaction pathways .

Q. What strategies mitigate side reactions during LiAlH₄ reduction of dihydropyran intermediates?

  • Use anhydrous solvents (e.g., THF) to prevent hydrolysis.
  • Gradual addition of LiAlH₄ at 0°C to control exothermicity.
  • Post-reduction quenching with wet ether or sodium sulfate to isolate the methanol derivative without over-reduction .

Q. How do substituents on the dihydropyran ring affect biological activity?

Substituents like halogens (F, Cl) or nitro groups can enhance binding to biological targets (e.g., enzymes) via hydrogen bonding or hydrophobic interactions. For example, fluorinated analogs show improved metabolic stability in drug discovery contexts. Comparative SAR studies using IC₅₀ assays are advised to quantify effects .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • Molecular docking to simulate interactions with catalytic metal centers (e.g., Pd in cross-coupling reactions).
  • MD simulations to assess solvation effects in polar aprotic solvents (DMF, acetonitrile).
  • Hammett plots to correlate substituent electronic parameters with reaction rates .

Data Contradictions and Resolution

  • Synthesis Yield Variability : Some methods report yields >90% , while others achieve 60–75% . Contradictions arise from differences in solvent polarity (methanol vs. DMF) and purification techniques (e.g., C18 column chromatography vs. recrystallization). Researchers should optimize conditions based on target purity and scale.
  • Biological Activity Discrepancies : Fluorinated derivatives in show anti-inflammatory activity, but nitro-substituted analogs in display limited efficacy. This highlights the need for systematic bioactivity screens across substituent classes.

Methodological Recommendations

  • Purification : Use reverse-phase chromatography (acetonitrile/water) for high-purity isolates (>98%) .
  • Stability Testing : Store the compound at –20°C under inert gas to prevent oxidation of the dihydropyran ring .
  • Safety : The trifluoromethyl group may release HF under harsh conditions; conduct reactions in fume hoods with HF scavengers (e.g., CaCO₃) .

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